molecular formula C9H17NO3S B2800789 methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate CAS No. 2034485-91-9

methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate

Cat. No. B2800789
M. Wt: 219.3
InChI Key: SMJUAYJFGJZWAT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Carbamates are chemically similar to, but more reactive than amides. Like amides, they form polymers such as polyurethane resins . Carbamates are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .

Scientific Research Applications

Antitumor and Antifilarial Agents

  • Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart were synthesized from 2-amino-4-(chloromethyl)thiazole and selenazole, respectively. These compounds, particularly Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, showed significant activity in inhibiting leukemia cell proliferation and demonstrated in vivo antifilarial activity against Acanthocheilonema viteae (Kumar et al., 1993).

Synthesis and Transformations

  • Research on methyl [4-(oxoacetyl)phenyl]carbamate revealed its utility in synthesizing various derivatives, such as ethyl 3-methyl-6-[4-(methoxycarbonylamino)phenyl]pyridazine-4-carboxylate, which are important for pharmaceutical applications (Velikorodov & Shustova, 2017).

Antibacterial and Antimycotic Activities

  • The bromination of 6-methyl-4-methoxy-2H-thiopyran-2-one under ionic and radical conditions led to the formation of compounds with notable antibacterial and antimycotic activities (Caputo et al., 1979).

Fungicidal Activities

  • A series of novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates exhibited fungicidal activities against various plant pathogens, demonstrating their potential use in agriculture (Liu Wei-dong & Southern, 2005).

Cleavage of Methoxycarbonyl Moiety

  • The selective cleavage of methyl carbamates to free amines in a series of 2-amino-2-deoxy-D-glucosamine derivatives was achieved with high yields, indicating potential applications in biochemical synthesis (Yeung et al., 2000).

Synthesis of Carbamate Derivatives

  • Methyl N-(1H-benzimidazol-2-yl)carbamates with various substituents were synthesized for biological applications, highlighting the versatility of carbamate derivatives in medicinal chemistry (Cheung et al., 1987).

properties

IUPAC Name

methyl N-[(4-methoxythian-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c1-12-8(11)10-7-9(13-2)3-5-14-6-4-9/h3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJUAYJFGJZWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl ((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)carbamate

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